molecular formula C16H19FN4O2S B6446419 N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549065-45-2

N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6446419
CAS No.: 2549065-45-2
M. Wt: 350.4 g/mol
InChI Key: GMYZXGWRJPXTKA-UHFFFAOYSA-N
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Description

N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps. One common route starts with the preparation of the 6-fluoroquinazoline core, which is then functionalized to introduce the piperidine and cyclopropanesulfonamide moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline ring, using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are critical for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    6-fluoroquinazoline derivatives: These compounds share the quinazoline core and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring often have comparable pharmacological properties.

    Cyclopropanesulfonamide derivatives: These compounds have similar structural features and may exhibit related chemical reactivity.

Uniqueness

N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S/c17-11-3-6-15-14(8-11)16(19-10-18-15)21-7-1-2-12(9-21)20-24(22,23)13-4-5-13/h3,6,8,10,12-13,20H,1-2,4-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYZXGWRJPXTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=C(C=C3)F)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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